molecular formula C16H15NO4 B5883166 2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]

2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]

Cat. No. B5883166
M. Wt: 285.29 g/mol
InChI Key: NRHRPNMGWUNWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime] is a synthetic compound that has gained attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMQD-PhOMe, and it is a derivative of benzoquinone. DMQD-PhOMe is a redox-active molecule that can undergo reversible electron transfer, making it useful in a variety of applications.

Mechanism of Action

DMQD-PhOMe functions by undergoing reversible electron transfer, which allows it to act as an electron acceptor or donor. This property makes it useful in a variety of applications, including organic electronics and catalysis.
Biochemical and Physiological Effects:
DMQD-PhOMe has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMQD-PhOMe can induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy. Additionally, DMQD-PhOMe has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMQD-PhOMe is its redox-active properties, which make it useful in a variety of applications. However, one limitation of DMQD-PhOMe is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are many potential future directions for research on DMQD-PhOMe. Some possible areas of research include:
- Further studies on the use of DMQD-PhOMe in organic electronics, including the development of new materials and devices.
- Investigation of the potential use of DMQD-PhOMe in cancer therapy, including studies on its mechanism of action and efficacy in vivo.
- Studies on the use of DMQD-PhOMe in catalysis, including the development of new catalytic systems and the investigation of its mechanism of action.
- Investigation of the potential use of DMQD-PhOMe in the treatment of oxidative stress-related diseases, including studies on its antioxidant properties and efficacy in vivo.

Synthesis Methods

DMQD-PhOMe can be synthesized using a multistep synthesis process. The synthesis involves the reaction of 2,6-dimethylbenzoquinone with 4-methoxybenzohydroxamic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydroxylamine hydrochloride to form the oxime derivative, which is purified using column chromatography.

Scientific Research Applications

DMQD-PhOMe has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMQD-PhOMe is in the field of organic electronics. DMQD-PhOMe has been shown to have excellent electron-transport properties, making it a potential candidate for use in organic solar cells and other electronic devices.

properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-8-13(18)9-11(2)15(10)17-21-16(19)12-4-6-14(20-3)7-5-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHRPNMGWUNWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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